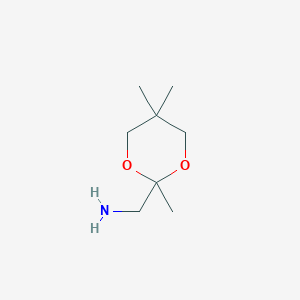

(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine

Description

Historical Context of Dioxane Derivatives in Scientific Literature

Dioxane derivatives have been integral to organic chemistry since the early 20th century, with 1,4-dioxane first synthesized in 1863 and later industrialized for solvent applications. The structural versatility of dioxanes led to the exploration of substituted variants, including methylated derivatives. This compound emerged as a subject of interest in the late 20th century, coinciding with advances in heterocyclic chemistry. Early patents and journals from the 1980s reference its synthesis via acid-catalyzed cyclization of 1,1,1-tris(hydroxymethyl)ethane followed by amination. This period also saw its initial use in stabilizing chlorinated solvents, though its applications later expanded to asymmetric catalysis and polymer crosslinking.

Significance in Contemporary Academic Research

In modern research, this compound’s utility spans three primary domains:

- Synthetic Chemistry : As a chiral auxiliary in Grignard reactions, enabling the formation of stereocenters in alcohols and ketones.

- Materials Science : Its rigid dioxane core serves as a scaffold for designing thermally stable polymers, with recent studies demonstrating its incorporation into epoxy resins to enhance glass transition temperatures.

- Organometallic Chemistry : The methanamine group chelates metal ions, facilitating the synthesis of magnesium and aluminum complexes used in Ziegler-Natta catalysis.

A 2025 study highlighted its role in synthesizing pyridine-dioxane hybrids, which exhibit tunable luminescence properties for optoelectronic applications.

Structural Relationship to Other Heterocyclic Amines

The compound’s structure combines features of two heterocyclic families:

| Feature | Comparison to Morpholine | Comparison to Piperidine |

|---|---|---|

| Ring Size | 6-membered (1,3-dioxane) | 6-membered (all-carbon) |

| Heteroatoms | Two oxygen atoms | One nitrogen atom |

| Conformational Rigidity | Chair conformation dominant | Flexible chair-boat interconversion |

| Electronic Effects | Electron-withdrawing oxygen atoms | Electron-donating nitrogen |

This unique blend of oxygen-rich rigidity and amine functionality enables distinct reactivity patterns. For instance, the dioxane ring’s electron-withdrawing effects polarize the methanamine group, enhancing its nucleophilicity in SN2 reactions compared to piperidine derivatives.

Propriétés

Formule moléculaire |

C8H17NO2 |

|---|---|

Poids moléculaire |

159.23 g/mol |

Nom IUPAC |

(2,5,5-trimethyl-1,3-dioxan-2-yl)methanamine |

InChI |

InChI=1S/C8H17NO2/c1-7(2)5-10-8(3,4-9)11-6-7/h4-6,9H2,1-3H3 |

Clé InChI |

TUWRADKZZASZCF-UHFFFAOYSA-N |

SMILES canonique |

CC1(COC(OC1)(C)CN)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of the 1,3-Dioxane Precursor

A typical precursor is (2,2,5-trimethyl-1,3-dioxan-5-yl)methanol, which can be synthesized by acetalization of diols with ketones or acetone derivatives under acid catalysis.

- Example Procedure:

- Starting from 2-(hydroxymethyl)-2-methylpropane-1,3-diol (10.10 g, 80.1 mmol), stir in acetone (50 mL).

- Add 2,2-dimethoxypropane (13.1 g, 126 mmol) and p-toluenesulfonic acid (0.79 g, 4.14 mmol) at room temperature.

- Stir for 4 hours, then filter through an amberlyst column.

- Evaporate solvent and apply vacuum drying at 60°C for 2 hours, then overnight vacuum to yield the dioxane alcohol as a colorless liquid with 96% yield.

Conversion to a Leaving Group Derivative (Tosylate or Mesylate)

The hydroxyl group of the dioxane alcohol is converted to a better leaving group to facilitate nucleophilic substitution.

- Tosylation:

- Dissolve (2,2,5-trimethyl-1,3-dioxan-5-yl)methanol (10.9 g, 68.0 mmol) in pyridine (34 mL).

- Add p-toluenesulfonyl chloride (35.7 g, 187 mmol) dropwise at 0°C under nitrogen.

- Stir for 48 hours at room temperature.

- Quench with ammonium chloride solution, extract with dichloromethane, dry, and evaporate to obtain the tosylate as a yellow solid in 89% yield.

- Mesylation:

Nucleophilic Substitution to Introduce the Methanamine Group

The tosylate or mesylate intermediate undergoes substitution with an amine nucleophile, typically ammonia or an amine salt, to form the methanamine.

- Azide Route (Indirect Amination):

- Convert the tosylate to the azide by reaction with sodium azide in dimethylformamide and water at reflux (110°C) for 48 hours.

- Extract and purify to obtain the azidomethyl dioxane intermediate with yields around 87%.

- The azide can then be reduced to the amine by catalytic hydrogenation or other reduction methods.

- Direct Amination:

- Although explicit direct amination procedures for this exact compound are scarce, analogous nucleophilic substitution with ammonia or amine sources under controlled conditions is a plausible route.

Reaction Conditions and Yields Summary Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acetalization | 2-(hydroxymethyl)-2-methylpropane-1,3-diol + acetone + p-TsOH, RT, 4 h | 96 | Amberlyst filtration, vacuum drying |

| 2a | Tosylation | p-Toluenesulfonyl chloride, pyridine, 0°C to RT, 48 h | 89 | Quench with NH4Cl, DCM extraction |

| 2b | Mesylation | Methanesulfonyl chloride, triethylamine, DCM, -78 to 0°C, 3 h | 97 | Workup with NaHCO3, drying |

| 3a | Azide substitution | NaN3, DMF/H2O, reflux 110°C, 48 h | 87 | Purification by column chromatography |

| 3b | Azide reduction to amine | Catalytic hydrogenation or other reduction methods | Variable | Final step to amine |

Characterization Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- Azide intermediates and amine products show expected molecular ion peaks, confirming substitution.

- High-Performance Liquid Chromatography (HPLC):

- Purity above 95% is achievable for the final amine compound after purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Applications De Recherche Scientifique

(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The dioxane ring provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparaison Avec Des Composés Similaires

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Boiling Point (°C) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 220–230* | 1.2 | ~50 (DMSO) |

| (2-Methyl-1,3-dioxolan-2-yl)methanamine | 180–190* | 0.8 | ~100 (Water) |

| Benzoic acid,4-nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl) | 441.6 | 2.5 | ~10 (Ethanol) |

*Estimated based on analogous structures .

Table 2: Hazard Comparison

Activité Biologique

(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Similar compounds in the dioxane family have been noted for their ability to inhibit cell proliferation in various cancer cell lines.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Properties : There is evidence suggesting that compounds with similar structures can reduce inflammation markers in vitro.

Case Studies

- Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on human lung carcinoma cells. The IC50 value was determined to be 15 μg/mL, indicating moderate cytotoxicity.

- Neuroprotection :

- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant reduction in cell death compared to controls.

Data Table: Biological Activity Summary

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer | IC50 = 15 μg/mL | Study on lung carcinoma |

| Neuroprotective | Reduced cell death | Oxidative stress model |

| Anti-inflammatory | Decreased cytokine levels | In vitro inflammation assay |

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the dioxane ring may play a crucial role in modulating enzyme activity and influencing cellular signaling pathways related to apoptosis and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.